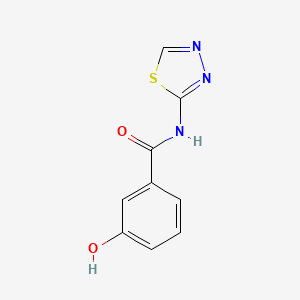

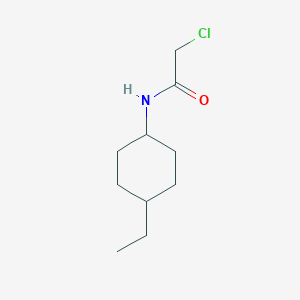

![molecular formula C12H14N2S B1416311 [(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺 CAS No. 1019556-62-7](/img/structure/B1416311.png)

[(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺

描述

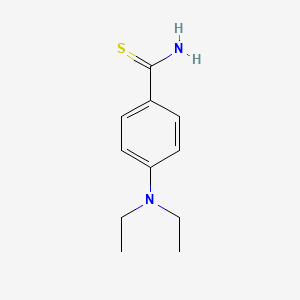

“[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” is a compound that contains a pyridine and a thiophene ring. The pyridine ring is attached to a methyl group, which is connected to an ethylamine group. The ethylamine group is also attached to a thiophene ring .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis

The molecular structure of “[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” consists of a pyridine ring and a thiophene ring connected by a methyl and ethylamine group. The pyridine ring is a six-membered ring with one nitrogen atom, while the thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .作用机制

Target of Action

It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which are known to interact with a variety of biological targets .

Mode of Action

It’s known that the compound can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

It’s known that similar compounds have shown dose- and time-dependent pharmacokinetics .

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo .

Action Environment

It’s known that the compound is sensitive to air , suggesting that its stability and efficacy could be influenced by exposure to oxygen.

实验室实验的优点和局限性

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and unique chemical structure. However, [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine also has some limitations, including its potential toxicity and limited solubility in water.

未来方向

There are several future directions for the study of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another direction is the synthesis of new compounds based on the [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine structure, which could have unique properties and potential applications. Finally, the study of the mechanism of action of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine could provide insight into its potential biological targets and applications.

科学研究应用

杂环化合物的合成

[(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺作为合成各种杂环化合物的先驱,这些化合物因其多样的生物活性而在药物化学中至关重要 . 该化合物可以进行反应形成新的嘧啶-2-硫醇、吡唑和吡喃衍生物。这些衍生物通常因其潜在的药理学特性而被研究。

抗氧化和抗炎应用

该化合物中存在的噻吩部分与显著的抗氧化和抗炎活性有关 . 从该化合物合成的衍生物在体外和体内研究中均显示出强大的清除自由基和抑制炎症过程的效果。

抗纤维化活性

可以从[(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺合成出来的嘧啶衍生物,已被研究用于其抗纤维化活性 . 这些化合物在抑制胶原蛋白表达和减少羟脯氨酸含量方面表现出希望,表明它们有可能成为新型抗纤维化药物。

药理学靶向

该化合物的衍生物已被探索用于其选择性靶向特定药理学受体的能力 . 例如,它们已被用于创建瞬时受体电位香草酸3 (TRPV3) 的新型和选择性拮抗剂,瞬时受体电位香草酸3 (TRPV3) 参与各种感觉和皮肤疾病。

抗癌研究

吡啶骨架,如[(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺中存在的骨架,正在研究其抗癌特性 . 它们已被用于创建作为特定酶 (如碳酸酐酶IX) 抑制剂的三级磺酰胺衍生物,碳酸酐酶IX 是抗癌剂的靶标。

化学生物学和药物发现

该化合物在化学生物学和药物发现领域也非常宝贵,用于构建具有潜在生物活性的新型杂环化合物库 . 它的多功能性允许探索各种化学反应,从而导致发现具有治疗潜力的新分子。

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKVVDJFQTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

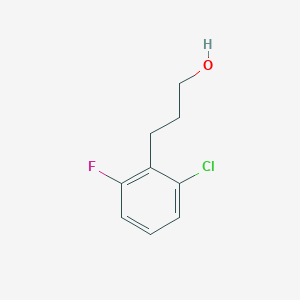

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

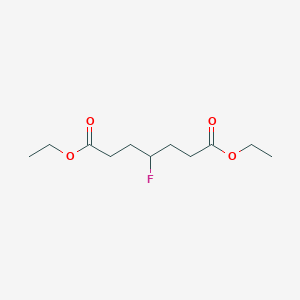

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)

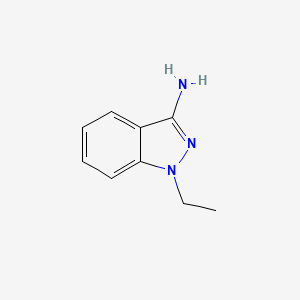

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)